molecular formula C13H16N4O2S2 B4407203 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide

Cat. No. B4407203
M. Wt: 324.4 g/mol
InChI Key: QGELLBFEUSZROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide, also known as TA-8995, is a small molecule drug that belongs to the class of cholesterol-lowering drugs known as PCSK9 inhibitors. PCSK9 inhibitors have been shown to effectively lower LDL cholesterol levels and reduce the risk of cardiovascular disease. TA-8995 has been found to be a potent and selective inhibitor of PCSK9, making it a promising drug candidate for the treatment of hypercholesterolemia.

Mechanism of Action

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide works by inhibiting the activity of PCSK9, a protein that regulates the levels of LDL receptors on the surface of liver cells. By inhibiting PCSK9, this compound increases the number of LDL receptors available to remove LDL cholesterol from the bloodstream, thereby lowering LDL cholesterol levels.
Biochemical and Physiological Effects:
In addition to its cholesterol-lowering effects, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. These effects may contribute to its potential cardiovascular benefits.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide is its high potency and selectivity for PCSK9 inhibition. This makes it a valuable tool for studying the role of PCSK9 in cholesterol metabolism and cardiovascular disease. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

Future research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide may focus on its potential use in combination with other cholesterol-lowering drugs, such as statins, to further reduce LDL cholesterol levels and improve cardiovascular outcomes. Additionally, studies may investigate the potential use of this compound in other conditions, such as non-alcoholic fatty liver disease and diabetes. Further research may also explore the potential of this compound as a therapeutic agent for other diseases beyond cholesterol metabolism and cardiovascular disease.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide has been extensively studied in preclinical and clinical trials for its cholesterol-lowering effects. In a phase II clinical trial, this compound was shown to significantly reduce LDL cholesterol levels in patients with hypercholesterolemia. Further studies are ongoing to evaluate the long-term safety and efficacy of this compound in the treatment of hypercholesterolemia and cardiovascular disease.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c1-8(2)19-10-6-4-3-5-9(10)15-11(18)7-20-13-17-16-12(14)21-13/h3-6,8H,7H2,1-2H3,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGELLBFEUSZROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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